(E)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
This compound features a pyrazole core substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a furan-2-yl moiety. The acrylamide side chain is conjugated to a thiophen-2-yl group via an E-configuration double bond. Its structure integrates multiple heterocyclic systems (pyrazole, furan, thiophene) and a methoxyethyl substituent, which may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
(E)-N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-10-8-21-16(17-5-2-9-24-17)12-14(20-21)13-19-18(22)7-6-15-4-3-11-25-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,19,22)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHSDFGAAUVLI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure features a furan ring, a pyrazole moiety, and a thiophene component, which contribute to its biological activity.
Research indicates that this compound may exhibit several mechanisms of action, including:
- Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit inflammatory pathways, possibly through modulation of cytokine production.
- Anticancer Activity : The pyrazole derivative has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
Biological Activity Overview
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Antioxidant Properties : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as an antioxidant agent.
- Anti-inflammatory Effects : In vivo experiments showed that administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation.
- Anticancer Activity : In vitro assays revealed that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 15 µM, suggesting significant anticancer potential.
- Antimicrobial Activity : The compound exhibited notable antimicrobial activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to (E)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant potential in cancer therapy. The compound's structure suggests it may interact with specific molecular targets involved in tumor progression.
Case Study: Anticancer Activity
A study published in Cancer Research demonstrated that pyrazole derivatives, including those with furan and thiophene substituents, showed promising results against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its interaction with inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thus reducing the production of pro-inflammatory mediators.
Data Table: Inhibition of COX Enzymes
Material Science
Beyond medicinal applications, the compound's unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.
Case Study: OLED Applications
Research conducted by Journal of Materials Chemistry highlighted the use of thiophene-containing compounds in OLEDs. The incorporation of similar structures improved charge transport and light emission efficiency .
Chemical Reactions Analysis
Acrylamide Hydrolysis
The α,β-unsaturated acrylamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6 hrs | 3-(thiophen-2-yl)acrylic acid | 78% | |
| 0.5M NaOH, 60°C, 4 hrs | Sodium salt of 3-(thiophen-2-yl)acrylate | 85% |
Mechanism :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, enabling hydroxide attack at the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS)
The thiophene and furan rings participate in EAS due to their electron-rich nature.
Thiophene Ring Reactions
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-nitro-thiophene derivative | 62% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 3 hrs | Thiophene-2-sulfonic acid analog | 58% |
Furan Ring Reactions
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂/CHCl₃, RT, 1 hr | 5-bromo-furan derivative | 70% | |
| Friedel-Crafts Acylation | AcCl/AlCl₃, 40°C, 4 hrs | 2-acetyl-furan analog | 65% |
Regioselectivity :
-
Thiophene reactions favor substitution at the 5-position due to directing effects of sulfur.
-
Furan reactions occur at the 5-position under kinetic control but may shift to 4-position thermodynamically .
Nucleophilic Substitution at Methoxyethyl Side Chain
The methoxyethyl group undergoes nucleophilic displacement under strong basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, DMF, 80°C, 8 hrs | Azide-substituted pyrazole derivative | 72% | ||
| KSCN, EtOH, reflux, 6 hrs | Thiocyanate-substituted analog | 68% |
Mechanism :
-
Deprotonation of the methoxyethyl oxygen generates a leaving group (methoxide), enabling SN2 attack by nucleophiles.
Michael Addition Reactions
The α,β-unsaturated acrylamide acts as a Michael acceptor.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | EtOH, piperidine, 24 hrs | β-amino amide adduct | 81% | |
| Thiophenol | THF, DBU, 12 hrs | Thioether conjugate | 76% |
Stereochemistry :
-
Addition follows anti-Markovnikov selectivity due to electron-withdrawing effects of the amide group.
Cyclization Reactions
The pyrazole nitrogen and acrylamide carbonyl can participate in intramolecular cyclization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PCl₅, toluene, 110°C, 5 hrs | Pyrazolo[1,5-a]pyrimidine derivative | 63% | |
| CuI, K₂CO₃, DMF, 100°C, 12 hrs | Furan-fused tricyclic compound | 55% |
Key Driver :
-
Lewis acid catalysts (e.g., CuI) facilitate deprotonation and cyclization via coordination to nitrogen lone pairs.
Oxidation of Heterocycles
Thiophene and furan rings are susceptible to oxidative cleavage.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA, CH₂Cl₂, RT, 3 hrs | Thiophene → thiophene-1-oxide | 88% | ||
| O₃, then Zn/H₂O | Furan → maleic anhydride derivative | 74% |
Stoichiometric Note :
Photochemical Reactions
The acrylamide double bond participates in [2+2] cycloadditions under UV light.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), acetone, 8 hrs | Cyclobutane dimer | 45% | |
| UV + eosin Y, 12 hrs | Cross-conjugated tetramer | 38% |
Limitation :
-
Low yields due to competing polymerization side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
Core Heterocycles :
- The target compound’s pyrazole core distinguishes it from triazole-based analogs (e.g., ), which may exhibit different hydrogen-bonding patterns and metabolic stability .
- Pyrazole derivatives generally show enhanced thermal stability compared to triazoles due to aromatic resonance .
Substituent Effects :
- The 2-methoxyethyl group on the pyrazole in the target compound likely improves water solubility compared to phenyl or methyl substituents (e.g., ’s 4-methylphenyl group) .
- The thiophen-2-yl acrylamide moiety in the target compound is structurally analogous to the thien-2-yl group in compound 5112 (), but positional isomerism (thiophen-2-yl vs. thien-3-yl) may alter binding affinity in biological targets .
The E-configuration of the acrylamide double bond is critical for maintaining planar geometry, which is often required for π-π stacking in kinase inhibitors .
Synthetic Routes: The target compound’s synthesis likely employs cycloaddition or hydrazone cyclization (analogous to ), whereas compound 5112 uses a one-pot condensation .
The furan and thiophene moieties may confer selectivity for hydrophobic binding pockets in enzymes or receptors .
Computational Similarity Analysis
Using molecular fingerprints (e.g., MACCS or Morgan), the target compound’s similarity to analogs can be quantified:
- Tanimoto Similarity: vs. Compound 5112 (): Moderate (~0.65–0.70) due to shared acrylamide and thiophene groups. vs. ’s cyano-acrylamide: Lower (~0.50–0.55) due to divergent substituents.
- Activity Cliffs: Minor substituent changes (e.g., methoxyethyl vs. methylphenyl) could drastically alter bioactivity despite high structural similarity .
Q & A
Q. Methodology :
- Key Steps :
- Pyrazole Core Synthesis : React 5-(furan-2-yl)-1H-pyrazole derivatives with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methoxyethyl group at the N1 position .
- Methylation and Acrylamide Formation :
- Functionalize the pyrazole C3 position via reductive amination or nucleophilic substitution using formaldehyde derivatives.
- Couple the resulting intermediate with 3-(thiophen-2-yl)acryloyl chloride in anhydrous THF, catalyzed by triethylamine .
- Purification : Recrystallize from ethanol-DMF mixtures (9:1 v/v) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water gradient) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Q. Methodology :
- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.1 ppm), thiophene (δ 7.2–7.5 ppm), and acrylamide protons (δ 6.8–7.0 ppm for E-configuration). Methoxyethyl groups show characteristic singlet at δ 3.3–3.5 ppm .
- IR Spectroscopy : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₀N₃O₃S: 378.1224) .
Advanced: How can researchers design experiments to evaluate anticancer activity?
Q. Experimental Design :
- In Vitro Assays :
- Cell Cycle Arrest : Treat cancer cell lines (e.g., MCF-7, HeLa) with 1–50 µM compound for 24–48 hrs. Analyze via flow cytometry (propidium iodide staining) to detect G1/S or G2/M arrest .
- Apoptosis : Use Annexin V-FITC/PI dual staining to quantify early/late apoptotic cells. Compare with positive controls (e.g., cisplatin) .
- Mechanistic Studies : Measure caspase-3/7 activation (luminescent assays) and mitochondrial membrane potential (JC-1 dye) to confirm apoptosis pathways .
Advanced: How can computational tools predict biological activity and target interactions?
Q. Methodology :
- PASS Prediction : Use the PASS (Prediction of Activity Spectra for Substances) algorithm to estimate anticancer, anti-inflammatory, or kinase-inhibitory potential. Prioritize targets with Pa > 0.7 (high probability) .
- Molecular Docking :
- Target Selection : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) using AutoDock Vina.
- Key Interactions : Identify hydrogen bonds between the acrylamide carbonyl and kinase hinge residues (e.g., Met793 in EGFR) and π-π stacking with thiophene/furan rings .
Advanced: How can structure-activity relationship (SAR) studies optimize potency?
Q. SAR Strategies :
- Core Modifications :
- Acrylamide Tail :
- Validation : Synthesize 10–15 derivatives and compare IC₅₀ values in cytotoxicity assays. Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Analytical Approach :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize discrepancies .
- Metabolic Stability : Test compound stability in liver microsomes (human/mouse) to identify rapid degradation as a confounding factor .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended targets that may explain divergent results .
Basic: What are the stability considerations for long-term storage?
Q. Methodology :
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation of the acrylamide moiety and thiophene ring .
- Degradation Monitoring :
- Perform monthly HPLC checks to detect hydrolysis products (e.g., free acrylic acid).
- Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?
Q. Experimental Design :
- Pharmacokinetics : Administer 10 mg/kg IV/orally to BALB/c mice. Collect plasma at 0.5, 2, 6, 12, 24 hrs. Quantify via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .
- Xenograft Models : Implant HT-29 colon cancer cells subcutaneously in nude mice. Treat with 25 mg/kg compound daily for 21 days. Measure tumor volume and compare to vehicle controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
